1-(Bromomethyl)-4-ethoxybenzene

Catalog No.
S765410
CAS No.
2606-57-7
M.F
C9H11BrO
M. Wt
215.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-4-ethoxybenzene

CAS Number

2606-57-7

Product Name

1-(Bromomethyl)-4-ethoxybenzene

IUPAC Name

1-(bromomethyl)-4-ethoxybenzene

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

InChI

InChI=1S/C9H11BrO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3

InChI Key

QAYLIWBLUTYRTC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CBr

Canonical SMILES

CCOC1=CC=C(C=C1)CBr

1-(Bromomethyl)-4-ethoxybenzene (CAS: 2606-57-7) is an aromatic organobromine compound widely utilized as an alkylating agent and a synthetic intermediate. It serves as a primary precursor for introducing the 4-ethoxybenzyl group, a structural motif found in pharmaceuticals and materials science. Its reactivity is centered on the benzylic bromide, which is a proficient leaving group in nucleophilic substitution reactions, such as the Williamson ether synthesis, for forming ether linkages with alcohols and phenols.[1][2][3] The ethoxy substituent electronically influences the reactivity of the benzylic position, differentiating it from unsubstituted or alternatively substituted benzyl halides.

Selecting the correct benzyl halide is a critical, procurement-level decision that directly impacts process efficiency and reaction outcomes. The bromide in 1-(Bromomethyl)-4-ethoxybenzene offers a well-calibrated balance of reactivity and stability that is not interchangeable with its chloride analog or other substituted benzylating agents. The corresponding 1-(chloromethyl)-4-ethoxybenzene is significantly less reactive, often requiring harsher conditions, longer reaction times, or stronger nucleophiles, which can compromise sensitive functional groups in complex molecules. Conversely, while more reactive, an iodide analog would be less stable and more costly. Furthermore, the ethoxy group provides distinct electronic and steric properties compared to the more common methoxy analog (from 1-(bromomethyl)-4-methoxybenzene), influencing reaction kinetics and the properties of the final product, such as the cleavage conditions of the resulting ether when used as a protecting group.

Enhanced Reactivity Profile Over Chloride Analog in Nucleophilic Substitution

The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making the bromide a superior leaving group in S_N2 reactions like the Williamson ether synthesis. This translates to faster reaction rates and the ability to use milder reaction conditions (lower temperatures, weaker bases) compared to 1-(chloromethyl)-4-ethoxybenzene. This enhanced reactivity is crucial for high-throughput synthesis and for substrates containing sensitive functional groups that would not tolerate the forcing conditions required for the chloride analog.[4][5]

Evidence DimensionRelative Leaving Group Ability in S_N2 Reactions
Target Compound DataGood leaving group (Bromide)
Comparator Or Baseline1-(Chloromethyl)-4-ethoxybenzene: Poorer leaving group (Chloride)
Quantified DifferenceRelative rates of S_N2 reaction: I > Br > Cl > F
ConditionsTypical S_N2 reaction conditions (e.g., Williamson ether synthesis).

Faster reaction kinetics and milder conditions reduce process time and cost while improving compatibility with complex, sensitive molecules.

Strategic Precursor for the SGLT2 Inhibitor Dapagliflozin

Patented industrial synthesis routes for the antidiabetic drug Dapagliflozin explicitly identify 1-(Bromomethyl)-4-ethoxybenzene as a key raw material for constructing the C-aryl glucoside core structure. In these processes, it is used to prepare the critical intermediate 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[4][5][6] The selection of this specific precursor is integral to the established, high-yield manufacturing processes for this widely used pharmaceutical agent. Substitution with other analogs would represent a significant deviation from validated and regulated synthetic pathways.

Evidence DimensionSuitability as a direct precursor in validated API synthesis
Target Compound DataExplicitly named as a key starting material for a Dapagliflozin intermediate in multiple patents.
Comparator Or BaselineAlternative benzylating agents (e.g., chloride analog, methoxy analog)
Quantified DifferenceNot applicable (Binary: specified in process vs. not specified)
ConditionsIndustrial synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

For pharmaceutical manufacturing, using the exact, specified intermediate avoids costly and time-consuming process re-validation and ensures consistency with established drug master files.

Differential Cleavage Properties as a Hydroxyl Protecting Group vs. Methoxy Analog

The 4-ethoxybenzyl (EEB) ether, formed from this compound, offers a subtle but potentially valuable alternative to the more common 4-methoxybenzyl (PMB) ether. While both are cleaved under similar oxidative (e.g., DDQ) or acidic conditions, their relative rates can differ due to the electronic effect of the alkoxy group.[4][5] The slightly more electron-donating nature of the ethoxy group can render the EEB group more labile under certain acidic conditions, potentially allowing for selective deprotection in the presence of a PMB ether on a complex molecule. This enables more nuanced orthogonal protection strategies in multi-step synthesis.

Evidence DimensionProtecting group lability under acidic/oxidative conditions
Target Compound Data4-Ethoxybenzyl (EEB) ether has slightly different electronic properties influencing cleavage rates.
Comparator Or Baseline4-Methoxybenzyl (PMB) ether (from 1-(bromomethyl)-4-methoxybenzene)
Quantified DifferenceQualitative difference in cleavage kinetics, enabling potential selectivity.
ConditionsAcid-mediated or oxidative (e.g., DDQ) deprotection.

Provides chemists with an additional tool for fine-tuning protecting group strategy, enabling selective deprotection where PMB and other benzyl-type ethers fail to differentiate.

Key Intermediate for SGLT2 Inhibitor Synthesis

This compound is a documented precursor in the scaled manufacturing of Dapagliflozin intermediates. Its use is specified in patents, making it the required choice for manufacturers adhering to established and validated synthetic routes to avoid regulatory hurdles.[4][5]

Alkylation of Sensitive Substrates in Medicinal Chemistry

The higher reactivity of the bromide compared to its chloride analog allows for the efficient 4-ethoxybenzylation of sensitive alcohols or phenols under milder conditions. This is critical when working with complex pharmaceutical intermediates that possess acid- or base-labile functional groups.

Synthesis of Liquid Crystal Materials

The 4-ethoxybenzyl group is a common moiety in liquid crystal design. The choice of an ethoxy tail over a methoxy or other alkoxy chain directly influences the mesophase behavior and transition temperatures of the final material, making this specific precursor essential for targeting defined physical properties.[6][7]

XLogP3

3

Wikipedia

1-(Bromomethyl)-4-ethoxybenzene

Dates

Last modified: 08-15-2023

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